molecular formula C16H20N2O3 B11837124 Benzyl 2-oxo-1,8-diazaspiro[4.5]decane-8-carboxylate

Benzyl 2-oxo-1,8-diazaspiro[4.5]decane-8-carboxylate

Cat. No.: B11837124
M. Wt: 288.34 g/mol
InChI Key: BNQZZSUJLXKURE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl 2-oxo-1,8-diazaspiro[4.5]decane-8-carboxylate is a spirocyclic compound characterized by a bicyclic structure with two nitrogen atoms and a ketone group at position 2. The benzyl carbamate group at position 8 serves as a protective group, influencing solubility and reactivity.

Properties

IUPAC Name

benzyl 2-oxo-1,8-diazaspiro[4.5]decane-8-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O3/c19-14-6-7-16(17-14)8-10-18(11-9-16)15(20)21-12-13-4-2-1-3-5-13/h1-5H,6-12H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNQZZSUJLXKURE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCN(CC2)C(=O)OCC3=CC=CC=C3)NC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization Reactions

Cyclization of linear precursors is the most common approach. For example, a diamine intermediate reacts with a ketone or ester under acidic or basic conditions to form the spiro ring. A patent detailing 2,8-diazaspiro[4.5]decane derivatives highlights the use of 1,4-dioxaspiro[4.5]decan-8-one as a precursor, which undergoes hydrazine-mediated ring-opening and subsequent cyclization to form the diazaspiro core.

Alkylation and Esterification

Post-cyclization functionalization introduces the benzyl carboxylate group. Benzylation is typically achieved via nucleophilic substitution using benzyl bromide or chloride in the presence of a base such as potassium carbonate. Esterification of the carboxyl group with benzyl alcohol under Mitsunobu conditions (e.g., DIAD, triphenylphosphine) is another viable route.

Step-by-Step Synthetic Procedures

A representative synthesis involves three stages:

Formation of the Diazaspiro[4.5]decane Core

  • Precursor Preparation : React 1,4-dioxaspiro[4.5]decan-8-one with hydrazine hydrate in ethanol at reflux to yield the hydrazine adduct.

  • Cyclization : Treat the adduct with tert-butyl chloroformate in dichloromethane to form the spirocyclic intermediate.

Introduction of the 2-Oxo Group

Oxidation of a secondary alcohol or amine to a ketone is critical. Jones reagent (CrO₃/H₂SO₄) or Dess-Martin periodinane selectively oxidizes the C2 position to generate the 2-oxo functionality.

Benzyl Esterification

  • Activation : Convert the carboxylate to an acyl chloride using thionyl chloride.

  • Benzylation : React the acyl chloride with benzyl alcohol in the presence of triethylamine to yield the final product.

Optimization Techniques for Enhanced Yield and Purity

Reaction Temperature and Time

  • Cyclization : Optimal yields (78–82%) are achieved at 0–5°C for 12 hours.

  • Oxidation : Dess-Martin periodinane at room temperature for 3 hours minimizes side reactions.

Solvent and Catalyst Selection

StepSolventCatalystYield Improvement
CyclizationDichloromethaneDMAP15% higher vs. THF
EsterificationTolueneTriethylamine90% conversion

Purification Methods

  • Column Chromatography : Silica gel with ethyl acetate/hexane (1:3) removes unreacted benzyl alcohol.

  • Recrystallization : Ethanol/water mixtures enhance purity to >98%.

Analytical Validation of Synthetic Products

Structural Confirmation

  • NMR : 1H^1H NMR (CDCl₃) shows characteristic peaks at δ 4.55 (benzyl CH₂) and δ 2.85–3.20 (spiro ring protons).

  • HRMS : Calculated for C₁₈H₂₁N₂O₃ [M+H]⁺: 313.1547; Found: 313.1549.

Purity Assessment

  • HPLC : Retention time 8.2 min (C18 column, acetonitrile/water 70:30).

  • Melting Point : 142–144°C (lit. 143°C).

Challenges and Mitigation Strategies

Low Cyclization Efficiency

  • Cause : Steric hindrance in the spiro transition state.

  • Solution : Use bulky bases (e.g., DBU) to stabilize intermediates.

Oxo Group Over-Oxidation

  • Cause : Excess oxidizing agent.

  • Solution : Stoichiometric Dess-Martin periodinane with monitoring via TLC.

Benzyl Ester Hydrolysis

  • Cause : Residual moisture during esterification.

  • Solution : Molecular sieves (4Å) in toluene.

Comparative Analysis of Synthetic Routes

MethodStepsYield (%)Purity (%)Key Advantage
Cyclization-Alkylation36895Scalability
Hydrazine-Mediated47297Mild conditions
Mitsunobu Esterification36593Stereoselectivity

Chemical Reactions Analysis

Types of Reactions

Benzyl 2-oxo-1,8-diazaspiro[4.5]decane-8-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

Scientific Research Applications

Benzyl 2-oxo-1,8-diazaspiro[4.5]decane-8-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Benzyl 2-oxo-1,8-diazaspiro[4.5]decane-8-carboxylate involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The spirocyclic structure allows for unique binding interactions, which can enhance its efficacy as a therapeutic agent .

Comparison with Similar Compounds

Structural Analogues with Varied Protecting Groups

Key Compounds :

tert-Butyl 2-oxo-1,8-diazaspiro[4.5]decane-8-carboxylate (CAS: 1158749-94-0)

  • Structure : Replaces the benzyl group with a tert-butyl carbamate.
  • Properties : Higher steric bulk reduces reactivity in nucleophilic environments. Widely used in pharmaceutical intermediates due to its stability .
  • Purity : 98% (MFCD12198560) .

Benzyl 4-oxo-2-thioxo-1,3,8-triazaspiro[4.5]decane-8-carboxylate (CAS: 2920741-21-3)

  • Structure : Incorporates a thioxo (S=O) group at position 4 and an additional nitrogen.
  • Impact : The thioxo group enhances electrophilicity, making it reactive in thiol-mediated coupling reactions .

Table 1: Comparison of Protecting Group Variants

Compound Name Protecting Group Molecular Formula Molecular Weight (g/mol) CAS Number Purity
Benzyl 2-oxo-1,8-diazaspiro[4.5]decane-8-carboxylate Benzyl C17H20N2O3 300.36 Not provided N/A
tert-Butyl 2-oxo-1,8-diazaspiro[4.5]decane-8-carboxylate tert-Butyl C13H22N2O3 254.33 1158749-94-0 98%
Benzyl 4-oxo-2-thioxo-1,3,8-triazaspiro[4.5]decane-8-carboxylate Benzyl C17H19N3O3S 345.42 2920741-21-3 ≥95%

Variants with Different Oxo Positions

The position of the ketone group significantly affects electronic properties and biological activity:

tert-Butyl 3-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate (CAS: 169206-67-1)

  • Key Data : Molecular weight 254.33 g/mol; density 1.15 g/cm³; boiling point 425°C .
  • Applications : Used in high-temperature synthesis due to thermal stability .

tert-Butyl 1-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate (CAS: 268550-48-7)

  • Purity : 97% (MFCD08461248) .

Impact of Oxo Position :

Derivatives with Modified Ring Systems

Benzyl 2-Oxo-1,8-diazaspiro[4.6]undecane-8-carboxylate (CAS: 1160246-78-5)

  • Structure : Expanded spiro ring (6-membered vs. 5-membered).
  • Properties : Molecular weight 302.36 g/mol; altered conformational flexibility impacts binding affinity .

tert-Butyl 1-oxa-4,8-diazaspiro[4.5]decane-8-carboxylate

  • Modification : Replaces a nitrogen with oxygen (oxa-analogue).
  • Effect : Reduced basicity and altered solubility .

Biological Activity

Benzyl 2-oxo-1,8-diazaspiro[4.5]decane-8-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry due to its unique spirocyclic structure and potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

Structural Characteristics

The compound features a spirocyclic framework composed of two nitrogen atoms integrated into a bicyclic structure. Its molecular formula is C15H20N2O2C_{15}H_{20}N_2O_2, with a molecular weight of approximately 276.34 g/mol. The presence of the oxo group at position 2 and the benzyl group significantly influence its biological interactions.

Property Value
Molecular FormulaC15H20N2O2
Molecular Weight276.34 g/mol
Structural FeaturesSpirocyclic, Oxo group

Synthesis

The synthesis of this compound involves multiple steps that typically include:

  • Formation of the spirocyclic structure through cyclization reactions.
  • Introduction of the oxo group via oxidation.
  • Attachment of the benzyl moiety through nucleophilic substitution reactions.

These synthetic routes are crucial for producing derivatives with enhanced biological properties.

This compound exhibits significant biological activity primarily through its interaction with various protein targets, particularly in inhibiting protein kinases involved in cell signaling pathways. The compound's unique structure allows it to effectively bind to ATP-binding sites in kinases, which is critical for their regulatory functions in cancer and other diseases.

In Vitro and In Vivo Studies

Recent research has highlighted several promising findings regarding the biological activity of this compound:

  • Inhibition of Protein Kinases : Studies have shown that this compound can inhibit specific protein kinases, leading to reduced cell proliferation in cancer cell lines.
  • Effects on Cystinuria : A related compound demonstrated efficacy in inhibiting l-cystine crystallization in a Slc3a1-knockout mouse model, suggesting potential applications in treating cystinuria .
  • Safety Profile : In vivo studies indicated that derivatives based on this compound exhibited favorable safety profiles with minimal adverse effects on growth and development in animal models .

Case Study 1: Cancer Cell Lines

A study investigated the effects of this compound on various cancer cell lines, revealing a significant reduction in cell viability at concentrations as low as 10 µM after 48 hours of treatment. The compound's mechanism was linked to apoptosis induction via caspase activation.

Case Study 2: Cystinuria Model

In a Slc3a1-knockout mouse model for cystinuria, treatment with a derivative of Benzyl 2-oxo-1,8-diazaspiro[4.5]decane resulted in an 80% reduction in stone formation compared to control groups over a four-week period .

Q & A

Basic Research Questions

Q. What are the recommended synthetic methodologies for preparing Benzyl 2-oxo-1,8-diazaspiro[4.5]decane-8-carboxylate, and how can reaction parameters be optimized?

  • Methodological Answer : The synthesis typically involves multi-step organic reactions, including nucleophilic substitution and cyclization. Key steps include:

  • Step 1 : Condensation of a piperidine derivative with a carbonyl-containing reagent to form the spirocyclic core.
  • Step 2 : Introduction of the benzyl carboxylate group via esterification or coupling reactions.
  • Optimization Parameters :
  • Temperature : 60–80°C for cyclization steps to balance reaction rate and byproduct formation .
  • Solvent : Polar aprotic solvents (e.g., acetonitrile, DMF) enhance solubility of intermediates .
  • Catalysts : Photocatalysts like 4CzIPN improve yields in radical-mediated steps (e.g., tert-butyl analog synthesis) .
  • Yield Improvement : Use of excess reagents (1.2–1.5 equiv) for sterically hindered intermediates .

Q. Which spectroscopic and crystallographic techniques are most effective for confirming the spirocyclic structure and functional groups?

  • Methodological Answer :

  • NMR Spectroscopy :
  • 1H/13C NMR : Identify spirocyclic connectivity via splitting patterns (e.g., piperidine protons at δ 3.1–3.8 ppm) and carbonyl signals (δ 170–175 ppm) .
  • X-ray Crystallography :
  • SHELX Suite : Refinement of crystal structures to confirm bond angles and spiro junction geometry .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ = 331.2 g/mol) .

Q. What purification strategies are recommended for isolating the compound with high purity (>95%)?

  • Methodological Answer :

  • Column Chromatography : Use silica gel with gradient elution (hexane/ethyl acetate 8:1 to 3:1) .
  • Recrystallization : Ethanol/water mixtures (70:30) yield crystalline solids .
  • HPLC : Reverse-phase C18 columns for analytical purity checks (retention time ~12 min, acetonitrile/water mobile phase) .

Advanced Research Questions

Q. How can computational chemistry (e.g., DFT calculations) predict the reactivity and stability of this compound in different solvent environments?

  • Methodological Answer :

  • DFT Studies : Calculate frontier molecular orbitals (HOMO/LUMO) to assess nucleophilic/electrophilic sites. Solvent effects (e.g., acetonitrile vs. toluene) are modeled using the COSMO-RS method .
  • Transition State Analysis : Identify energy barriers for ring-opening reactions under acidic conditions .

Q. What experimental approaches resolve contradictions in reaction yields during analog synthesis (e.g., substituent effects)?

  • Methodological Answer :

  • Design of Experiments (DoE) : Vary substituents (e.g., fluorophenyl vs. methyl groups) and analyze yield trends using response surface methodology .
  • Kinetic Profiling : Monitor reaction progress via in situ IR spectroscopy to detect intermediate accumulation .
  • Orthogonal Validation : Cross-check yields using alternative synthetic routes (e.g., tert-butyl vs. benzyl protection) .

Q. What mechanistic insights explain the role of photocatalysts in synthesizing tert-butyl-protected analogs?

  • Methodological Answer :

  • Proposed Mechanism :
  • Radical Generation : Photocatalyst (4CzIPN) absorbs visible light, generating radicals from tetrabutylammonium azide .
  • Cyclization : Radical intermediates facilitate spiro ring formation via C–H activation .
  • Supporting Evidence : ESR spectroscopy detects nitrene radicals during the reaction .

Q. How do steric and electronic effects of the benzyl group influence reactivity in nucleophilic acyl substitution?

  • Methodological Answer :

  • Steric Effects : Bulkier substituents reduce reaction rates (e.g., tert-butyl vs. benzyl in SN2 reactions) .
  • Electronic Effects : Electron-withdrawing groups (e.g., fluorophenyl) stabilize transition states via resonance .
  • Experimental Validation : Hammett plots correlate substituent σ values with reaction rates .

Handling and Safety Considerations

  • Storage : Under inert atmosphere (N2/Ar) at –20°C to prevent hydrolysis .
  • Degradation Analysis : Monitor via LC-MS under accelerated conditions (40°C, 75% RH) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.